(S)-2-Methylpiperidin-4-one hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) might be used .Scientific Research Applications
1. Cocrystal Formation
Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, related to (S)-2-Methylpiperidin-4-one hydrochloride, has been used to form cocrystals in a study by Dega-Szafran et al. (2006). This research provides insights into the molecular structure and interactions within these cocrystals, contributing to a deeper understanding of solid-state chemistry and material science (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
2. Synthesis of Oxime Esters
Harini et al. (2014) describe the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showcasing the potential of this compound derivatives in creating compounds with notable antioxidant and antimicrobial properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
3. Large-Scale Synthesis
The compound plays a critical role in the synthesis of 4-Methylenepiperidine hydrochloride, a key intermediate in producing the antifungal drug efinaconazole, as demonstrated by Chen et al. (2019). This indicates its importance in pharmaceutical manufacturing processes (Chen, Li, Li, Liu, Li, & Tan, 2019).
4. NMR Spectroscopy Studies
Studies like those conducted by Dega-Szafran, Dulewicz, and Szafran (2006) utilize NMR spectroscopy to analyze derivatives of this compound. These studies offer valuable information on molecular conformations and chemical environments, enhancing our understanding of chemical properties and interactions (Dega-Szafran, Dulewicz, & Szafran, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-methylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLFVKOKDSUOU-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-45-7 | |
Record name | 2-(S)-Methyl-4-piperidinone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790667-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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